Technical Monograph: Chalcone Dibromide (CAS 611-91-6)
Technical Monograph: Chalcone Dibromide (CAS 611-91-6)
The following technical monograph provides an in-depth analysis of Chalcone Dibromide (CAS 611-91-6), structured for researchers and drug development professionals.
Executive Summary
Chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one ) serves as a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly flavones, pyrazolines, and aziridines. Its reactivity is defined by the vicinal dibromide motif, which acts as a "masked" alkyne or a latent 1,3-dipole acceptor depending on the reaction conditions. This guide details the physicochemical profile, stereoselective synthesis, and spectroscopic characterization of the erythro isomer, the predominant product derived from naturally occurring trans-chalcone.
Chemical Identity & Physicochemical Profile
The compound exists primarily as the erythro diastereomer due to the stereospecific mechanism of its formation.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| CAS Registry Number | 611-91-6 | |
| IUPAC Name | 2,3-Dibromo-1,3-diphenylpropan-1-one | |
| Molecular Formula | ||
| Molecular Weight | 368.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 156 – 158 °C | Erythro isomer (Major) |
| Melting Point (Threo) | ~83 °C | Threo isomer (Minor/Rare) |
| Solubility | Soluble in | |
| Density | 1.63 g/cm³ (Predicted) | |
| Stability | Stable under standard conditions; light sensitive (dehalogenation). | Store in dark, dry place. |
Structural Characterization & Stereochemistry
Stereoselectivity of Formation
The bromination of trans-chalcone proceeds via an electrophilic anti-addition mechanism. The reaction passes through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by bromide (
Spectroscopic Signature (NMR)
Distinguishing the erythro product from the threo isomer (which would arise from cis-chalcone or syn-addition) is critical. The vicinal coupling constant (
-
Erythro-Chalcone Dibromide (CAS 611-91-6):
-
Conformation: The most stable conformer places the bulky bromine atoms and phenyl groups in an arrangement that minimizes steric and dipolar repulsion, resulting in the vicinal protons (
and ) being anti-periplanar . -
H NMR (
):-
5.6 – 5.8 ppm (d,
Hz, ) -
6.0 – 6.2 ppm (d,
Hz, ) -
Key Insight: The large coupling constant (
Hz) confirms the erythro stereochemistry.
-
5.6 – 5.8 ppm (d,
-
-
Threo-Chalcone Dibromide:
-
H NMR: Shows a significantly smaller coupling constant (
Hz) due to the gauche relationship of the protons in the stable conformer.
-
H NMR: Shows a significantly smaller coupling constant (
Synthesis & Production Protocols
Method A: Classical Bromination (Standard Protocol)
-
Objective: High-yield synthesis of erythro-chalcone dibromide.
-
Mechanism: Electrophilic Anti-Addition.
Reagents:
-
trans-Chalcone (20.8 g, 0.1 mol)
-
Bromine (
) (16.0 g, 5.2 mL, 0.1 mol) -
Chloroform (
) or Dichloromethane ( ) (100 mL)
Protocol:
-
Dissolution: Dissolve 0.1 mol of trans-chalcone in 100 mL of
in a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a magnetic stir bar. -
Cooling: Submerge the flask in an ice-water bath (
°C). -
Addition: Add the bromine solution (5.2 mL
in 20 mL ) dropwise over 30 minutes.-
Observation: The deep red color of bromine should dissipate as it reacts. If color persists, stop addition.
-
-
Reaction: Stir for an additional 30 minutes at room temperature.
-
Isolation: The product often precipitates directly. If not, concentrate the solvent under reduced pressure (Rotavap) to ~20% volume and add cold ethanol (50 mL).
-
Purification: Filter the white solid and wash with cold ethanol to remove unreacted bromine or starting material.
-
Recrystallization: Recrystallize from hot ethanol or acetic acid to yield pure white needles (mp 156-158 °C).
Method B: Green Synthesis (Tetrabutylammonium Tribromide)
-
Context: Avoids handling liquid bromine (highly toxic/corrosive).
-
Protocol: Grind chalcone (1 mmol) with Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar and pestle for 10-15 minutes (Solvent-free). Wash with water to remove ammonium salts. Yield is comparable to Method A.
Reactivity & Synthetic Utility[7]
Chalcone dibromide is a "divergent intermediate." Its reaction pathway is dictated by the base strength and solvent used.
Reaction Pathways Diagram
Caption: Divergent synthetic pathways starting from Chalcone Dibromide.[7] The path to Flavones involves an intramolecular cyclization if a 2'-OH group is present.
Key Transformations
-
Synthesis of Flavones (Kostanecki-Robinson Reaction):
-
Substrate: 2'-Hydroxychalcone dibromide.[8]
-
Reagent: KOH or NaOH in Ethanol.
-
Mechanism: Intramolecular nucleophilic attack of the phenoxide onto the
-carbon, followed by elimination of HBr. -
Note: This is the primary industrial application of this CAS entry.
-
-
Synthesis of Alkynes (1,3-Diphenylprop-2-yn-1-one):
-
Reagent: Sodium Ethoxide (
) or . -
Mechanism: Double dehydrobromination (E2 elimination).
-
Condition: Requires stronger basic conditions than flavone synthesis to force the second elimination.
-
-
Synthesis of Aziridines:
-
Reagent: Primary amines (
). -
Mechanism: Michael addition of the amine followed by intramolecular nucleophilic displacement of bromide.
-
Handling & Safety (SDS Summary)
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1 (Causes serious eye damage).
-
Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).
Precautions:
-
Lachrymator: Like many
-halo ketones, chalcone dibromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood . -
PPE: Wear nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during large-scale bromination.
-
Storage: Store in a tightly closed container at 2-8 °C. Light sensitive—use amber vials.
References
-
Claisen, L. (1887). "Ueber die Einwirkung von Brom auf Benzalacetophenon." Berichte der deutschen chemischen Gesellschaft, 20(1), 657-666.
-
Lévai, A. (2005). "Synthesis of nitrogen-containing heterocyclic compounds from chalcone dibromides." Heterocyclic Communications, 11(3-4), 271-278.
- Garcia-Raso, A., et al. (2000). "NMR study of the stereochemistry of the bromination of chalcones." Journal of Organic Chemistry, 65(15), 4705-4710.
-
GHS Safety Data Sheet. (2024). "2,3-Dibromo-1,3-diphenylpropan-1-one."[2][3] Sigma-Aldrich/Merck.
Sources
- 1. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
